molecular formula C14H26N2O2 B13325722 tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate

tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate

Cat. No.: B13325722
M. Wt: 254.37 g/mol
InChI Key: AARGIXJFZYNKIA-NSHDSACASA-N
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Description

tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring followed by the introduction of the cyclopropyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific reactivity patterns and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (2S)-2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

AARGIXJFZYNKIA-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C2(CC2)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC

Origin of Product

United States

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